molecular formula C19H38O2Sn B1660680 Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane CAS No. 81535-78-6

Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane

Cat. No. B1660680
CAS RN: 81535-78-6
M. Wt: 417.2 g/mol
InChI Key: JBPGTOGEUMAPOI-UHFFFAOYSA-N
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Description

Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane is a chemical compound with the CAS Number 81535-78-6 . It has a molecular weight of 417.22 and is typically stored at 4°C . The compound is in liquid form .

Scientific Research Applications

Organic Synthesis

In the realm of organic chemistry, this compound serves as a versatile reagent. It is particularly useful in Stille coupling reactions , where it acts as a tin-based nucleophile to facilitate the formation of carbon-carbon bonds . This is crucial for constructing complex organic molecules, which can be further utilized in pharmaceuticals, agrochemicals, and materials science.

Material Science

Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane finds its application in the development of new materials. Its ability to act as a catalyst or precursor in the synthesis of polymers and nanomaterials is of significant interest. Researchers leverage its properties to create materials with improved durability, conductivity, and other desirable traits .

Life Sciences

In life sciences, this compound is used in the synthesis of biologically active molecules. It plays a role in the modification of peptides and proteins , which is essential for understanding biological processes and developing therapeutic agents . Its involvement in the synthesis of small molecule probes also aids in biochemical research.

Chemical Synthesis

This organotin compound is instrumental in cross-coupling reactions that are pivotal in chemical synthesis . It helps in the formation of various organic compounds, including those with potential activity as drugs or agrochemicals. Its use in the synthesis of complex molecules showcases its importance in advancing chemical research.

Chromatography

In chromatographic techniques, such as gas chromatography , Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane can be used as a standard or reference compound . Its well-defined properties allow for the calibration of equipment and the accurate analysis of sample components.

Analytical Research

Analytical chemists utilize this compound in method development for quantitative and qualitative analysis . Its stable nature and distinct chemical properties make it suitable for use as a reference in developing new analytical methodologies.

Catalyst Research

Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane is explored as a catalyst in various chemical reactions . Its potential to lower activation energies and increase reaction rates is valuable in the study of reaction mechanisms and the development of more efficient industrial processes.

Environmental Studies

Lastly, this compound’s role in environmental studies is emerging. It can be used to study the environmental fate of organotin compounds , which are known to have significant ecological impacts . Understanding its behavior and breakdown can lead to better environmental risk assessments and remediation strategies.

properties

IUPAC Name

tributyl(3,3-diethoxyprop-1-ynyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11O2.3C4H9.Sn/c1-4-7(8-5-2)9-6-3;3*1-3-4-2;/h7H,5-6H2,2-3H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPGTOGEUMAPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#CC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509331
Record name Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane

CAS RN

81535-78-6
Record name Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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